molecular formula C28H26N4S B12170905 N-[(E)-(benzylimino)(4-methylphenyl)methyl]-2,2-diphenylhydrazinecarbothioamide

N-[(E)-(benzylimino)(4-methylphenyl)methyl]-2,2-diphenylhydrazinecarbothioamide

Cat. No.: B12170905
M. Wt: 450.6 g/mol
InChI Key: QSSDDUYDZOQBQX-UHFFFAOYSA-N
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Description

N-[(E)-(benzylimino)(4-methylphenyl)methyl]-2,2-diphenylhydrazinecarbothioamide is an organic compound with the molecular formula C28H26N4S It is a complex molecule that features a combination of benzyl, methylphenyl, and diphenylhydrazinecarbothioamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(benzylimino)(4-methylphenyl)methyl]-2,2-diphenylhydrazinecarbothioamide typically involves the reaction of benzylamine with 4-methylbenzaldehyde to form an imine intermediate. This intermediate is then reacted with 2,2-diphenylhydrazinecarbothioamide under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(benzylimino)(4-methylphenyl)methyl]-2,2-diphenylhydrazinecarbothioamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction could produce amines or alcohols .

Scientific Research Applications

N-[(E)-(benzylimino)(4-methylphenyl)methyl]-2,2-diphenylhydrazinecarbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(E)-(benzylimino)(4-methylphenyl)methyl]-2,2-diphenylhydrazinecarbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-[(E)-(benzylimino)(4-methylphenyl)methyl]-2,2-diphenylhydrazinecarbothioamide include:

Uniqueness

This compound is unique due to its combination of benzyl, methylphenyl, and diphenylhydrazinecarbothioamide groups, which confer specific chemical and biological properties not found in other similar compounds .

Properties

Molecular Formula

C28H26N4S

Molecular Weight

450.6 g/mol

IUPAC Name

1-[N-benzyl-C-(4-methylphenyl)carbonimidoyl]-3-(N-phenylanilino)thiourea

InChI

InChI=1S/C28H26N4S/c1-22-17-19-24(20-18-22)27(29-21-23-11-5-2-6-12-23)30-28(33)31-32(25-13-7-3-8-14-25)26-15-9-4-10-16-26/h2-20H,21H2,1H3,(H2,29,30,31,33)

InChI Key

QSSDDUYDZOQBQX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=NCC2=CC=CC=C2)NC(=S)NN(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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